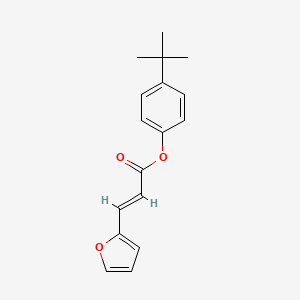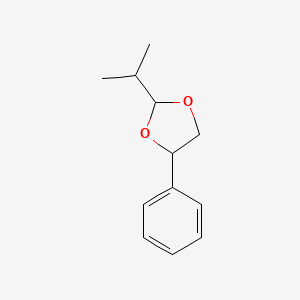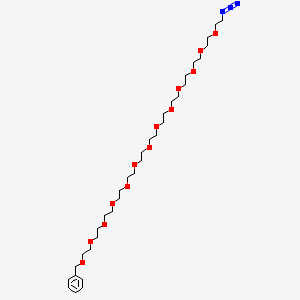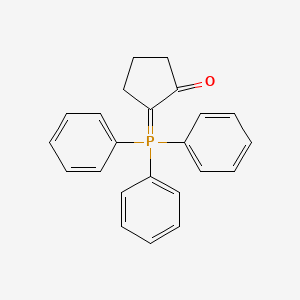![molecular formula C8H14O2S B11938519 9-Thiabicyclo[3.3.1]nonane, 9,9-dioxide CAS No. 6522-45-8](/img/structure/B11938519.png)
9-Thiabicyclo[3.3.1]nonane, 9,9-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Thiabicyclo[3.3.1]nonane, 9,9-dioxide is a unique organic compound with the molecular formula C8H14O2S and a molecular weight of 174.264 g/mol . This compound is characterized by its bicyclic structure, which includes a sulfur atom and two oxygen atoms. It is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 9-Thiabicyclo[3.3.1]nonane, 9,9-dioxide typically involves the reaction of sulfur dichloride with sulfuryl chloride and 1,5-cyclooctadiene . The reaction conditions include the use of a vacuum-take off adapter, water, sodium cyanide, and acetonitrile at room temperature . This method allows for the efficient production of the compound in a controlled laboratory setting.
Análisis De Reacciones Químicas
9-Thiabicyclo[3.3.1]nonane, 9,9-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or sulfides.
Substitution: Nucleophilic substitution reactions are common, where the sulfur atom participates in neighboring-group participation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as azides and cyanides . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
9-Thiabicyclo[3.3.1]nonane, 9,9-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a scaffold for the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein folding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 9-Thiabicyclo[3.3.1]nonane, 9,9-dioxide involves its interaction with molecular targets through its sulfur and oxygen atoms. These interactions can lead to the formation of stable complexes with various biomolecules, influencing their activity and function . The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparación Con Compuestos Similares
9-Thiabicyclo[3.3.1]nonane, 9,9-dioxide can be compared with other similar compounds such as:
2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: This compound also features a bicyclic structure with sulfur but includes chlorine atoms, making it more reactive in certain substitution reactions.
9,9-Dimethyl-7-oxo-3-oxa-9-azoniabicyclo[3.3.1]nonane iodide: This compound has a similar bicyclic framework but includes nitrogen and iodine, which alters its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of sulfur and oxygen atoms, which provides distinct reactivity and stability compared to its analogs.
Propiedades
Número CAS |
6522-45-8 |
|---|---|
Fórmula molecular |
C8H14O2S |
Peso molecular |
174.26 g/mol |
Nombre IUPAC |
9λ6-thiabicyclo[3.3.1]nonane 9,9-dioxide |
InChI |
InChI=1S/C8H14O2S/c9-11(10)7-3-1-4-8(11)6-2-5-7/h7-8H,1-6H2 |
Clave InChI |
ZGPMRVKNTCKLBF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCCC(C1)S2(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-but-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B11938440.png)

![2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-pent-4-ynylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile](/img/structure/B11938453.png)


![N-[4-[(2S)-4-ethylmorpholin-2-yl]-2-methylphenyl]-4-propan-2-ylbenzenesulfonamide;hydrochloride](/img/structure/B11938477.png)






![2-[[7-[(3S)-3-aminopiperidin-1-yl]-3,5-dimethyl-2-oxoimidazo[4,5-b]pyridin-1-yl]methyl]benzonitrile;dihydrochloride](/img/structure/B11938526.png)

